Coumalic acid
Overview
Description
Coumalic acid is an organic compound with the molecular formula C₆H₄O₄ . It is also known as 2-oxo-2H-pyran-5-carboxylic acid. This compound is characterized by its pyrone ring structure and carboxylic acid functional group. This compound has a melting point of approximately 210°C . It is a valuable platform compound used in various scientific and industrial applications.
Mechanism of Action
Target of Action
Coumalic acid is a valuable platform compound with a wide range of applications . It is used in the flavors, fragrances, and cosmetics industries, as polymer components, and as pharmaceutical scaffolds displaying anti-bronchial and anti-malarial activity . .
Mode of Action
It is known that this compound and its derivatives can be used in inverse electron demand diels–alder reactions to synthesize compounds with many applications, including molecular electronics . This suggests that this compound may interact with its targets through chemical reactions, leading to the formation of new compounds.
Biochemical Pathways
This compound is a part of the phenylpropanoid biosynthetic pathway . The most common precursor to this compound is malic acid, a low-cost, biorenewable feedstock obtained through the fermentation of glucose . The biosynthesis of lignin and flavonoids shares a key intermediate, 4-coumaroyl-CoA, which is formed from 4-coumaric acid catalyzed by 4-coumaric acid: CoA ligase (4CL) .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of this compound is currently unknown .
Result of Action
It is known that this compound and its derivatives can be used in the synthesis of compounds with many applications, including molecular electronics . This suggests that the action of this compound may result in the formation of new compounds with various applications.
Biochemical Analysis
Biochemical Properties
Coumalic acid is involved in various biochemical reactions. It is a precursor to many natural products, especially lignols, precursors to the woody mass that comprise many plants . The enzymes it interacts with include 4-coumaric acid: CoA ligase (4CL), which transforms 4-coumaric acid (CM), ferulic acid (FR), and caffeic acid (CF) to their corresponding CoA ethers .
Cellular Effects
It is known that lactones, the class of compounds to which this compound belongs, have a wide range of pharmacological effects, including anti-platelet activation, anti-tumor, and immune suppression .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion from malic acid, a biorenewable feedstock readily derived from the fermentation of glucose . This conversion is facilitated by the self-condensation of malic acid in fuming sulfuric acid
Dosage Effects in Animal Models
It is known that p-coumaric acid, a phenolic acid that displays various biological activities, has been shown to have significant anti-inflammatory effects in adjuvant-induced arthritic rats .
Metabolic Pathways
This compound is involved in the phenylpropanoid biosynthetic pathway, which starts from the shikimate pathway to lignin, flavonoids, hydroxycinnamoyl esters, and other phenolics . The most common precursor to this compound is malic acid, a low-cost, biorenewable feedstock obtained through the fermentation of glucose .
Preparation Methods
Synthetic Routes and Reaction Conditions: Coumalic acid can be synthesized through the self-condensation of malic acid in the presence of fuming sulfuric acid . The reaction involves heating malic acid with concentrated sulfuric acid at around 40°C to ensure complete dissolution before the reaction proceeds . The reaction mixture is then cooled and poured onto crushed ice to precipitate the this compound, which is then filtered and dried .
Industrial Production Methods: Industrial production of this compound often involves the use of tubular flow systems and heated rotating flow reactors to address the drawbacks of traditional batch procedures . These methods allow for continuous production and improved efficiency.
Chemical Reactions Analysis
Types of Reactions: Coumalic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Products include various carboxylic acids and ketones.
Reduction: Products include alcohols and other reduced derivatives.
Substitution: Products depend on the substituent introduced, such as halogenated compounds or esters.
Scientific Research Applications
Coumalic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Malic Acid: The precursor to coumalic acid, malic acid is a biorenewable feedstock obtained from glucose fermentation.
Coumaric Acid: A phenolic acid with similar structural features but different functional groups and properties.
Fumaric Acid: Another carboxylic acid with applications in food and pharmaceutical industries.
Uniqueness of this compound: this compound is unique due to its pyrone ring structure, which imparts distinct chemical reactivity and versatility. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use.
Properties
IUPAC Name |
6-oxopyran-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O4/c7-5-2-1-4(3-10-5)6(8)9/h1-3H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORGPJDKNYMVLFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)OC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60870569 | |
Record name | 2H-Pyran-5-carboxylic acid, 2-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60870569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Bright yellow solid; [Merck Index] Pale yellow or light brown powder; [Alfa Aesar MSDS] | |
Record name | Coumalic acid | |
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CAS No. |
500-05-0 | |
Record name | Coumalic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=500-05-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Coumalic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000500050 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Coumalic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22978 | |
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Record name | 2H-Pyran-5-carboxylic acid, 2-oxo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2H-Pyran-5-carboxylic acid, 2-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60870569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-oxopyran-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.182 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | COUMALIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OB1JPY343G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
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